CD2314

Übersicht

Beschreibung

Vorbereitungsmethoden

Die Synthese von CD2314 umfasst mehrere Schritte, beginnend mit der Herstellung des Anthracen-Derivats, gefolgt von der Einführung der Thiophencarbonsäure-Einheit. Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel wie Dimethylsulfoxid (DMSO) und Katalysatoren, um die Bildung des gewünschten Produkts zu erleichtern. Industrielle Produktionsverfahren können diese Reaktionsbedingungen optimieren, um die Ausbeute und Reinheit zu erhöhen .

Analyse Chemischer Reaktionen

CD2314 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln durchgeführt werden, um reduzierte Formen von this compound zu erhalten.

Substitution: Substitutionsreaktionen beinhalten den Austausch einer funktionellen Gruppe durch eine andere, häufig unter Verwendung von Reagenzien wie Halogenen oder Alkylierungsmitteln. Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Katalysatoren wie Palladium auf Kohlenstoff. .

Wissenschaftliche Forschungsanwendungen

Cancer Research

CD2314 has been extensively studied for its effects on different cancer cell lines. Notably, it has shown significant activity against human head and neck squamous cell carcinoma (HNSCC) with varying IC50 values across different cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| 22B | 3.0 |

| 183A | 5.7 |

| 22A | 8.0 |

These results indicate that this compound can inhibit the growth of HNSCC cells effectively, suggesting its potential as a therapeutic agent in oncology .

Differentiation Induction in Acute Myeloid Leukemia

In the context of acute myeloid leukemia (AML), this compound has been evaluated for its differentiation-inducing capabilities. It was found to have minimal differentiation effects on acute promyelocytic leukemia (APL) cells compared to other agonists like all-trans retinoic acid . This highlights the compound's specific action profile and its potential limitations in certain therapeutic contexts.

Case Study 1: Breast Cancer Cell Lines

A comprehensive study involving T47D breast cancer cell lines assessed the effects of various retinoids, including this compound. The findings indicated that while AtRA significantly inhibited cell proliferation, this compound had a less pronounced effect but still contributed to changes in gene expression related to estrogen signaling pathways . This case study underscores the importance of understanding the nuanced roles that selective RARβ agonists like this compound play in cancer biology.

Case Study 2: Head and Neck Cancer Treatment

In another research project focusing on head and neck cancers, this compound was tested alongside other RAR agonists to evaluate its effectiveness in inhibiting tumor growth. The results revealed that this compound could inhibit growth effectively at lower concentrations compared to some other compounds tested, suggesting its potential utility in targeted cancer therapies .

Wirkmechanismus

CD2314 exerts its effects by selectively binding to and activating RARβ receptors. This activation leads to the modulation of gene expression involved in cellular growth, differentiation, and apoptosis. The molecular targets and pathways involved include the retinoic acid signaling pathway, which regulates the expression of genes responsible for these cellular processes .

Vergleich Mit ähnlichen Verbindungen

CD2314 ist einzigartig in seiner hohen Selektivität für RARβ-Rezeptoren im Vergleich zu anderen Retinsäure-Rezeptor-Agonisten. Ähnliche Verbindungen umfassen:

All-trans-Retinsäure: Ein nicht-selektiver Retinsäure-Rezeptor-Agonist, der zur Behandlung der akuten Promyelozytenleukämie eingesetzt wird.

9-cis-Retinsäure: Ein weiterer nicht-selektiver Retinsäure-Rezeptor-Agonist mit breiterer Rezeptoraktivität.

RARα- und RARγ-Agonisten: Verbindungen, die selektiv andere Retinsäure-Rezeptor-Subtypen aktivieren, mit unterschiedlichen biologischen Wirkungen. Die Einzigartigkeit von this compound liegt in seiner Fähigkeit, selektiv RARβ-Rezeptoren anzusprechen, was es zu einem wertvollen Werkzeug für die Untersuchung der spezifischen Rollen dieser Rezeptoren in verschiedenen biologischen Prozessen macht .

Biologische Aktivität

CD2314 is a selective agonist for the retinoic acid receptor beta (RARβ), a member of the nuclear receptor superfamily that plays a crucial role in regulating gene expression involved in various biological processes, including cell differentiation, growth, and apoptosis. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cancer cell lines, and relevant case studies.

This compound exerts its biological effects primarily through the activation of RARβ. This receptor regulates gene expression by forming heterodimers with retinoid X receptors (RXRs) and binding to retinoic acid response elements (RAREs) in target gene promoters. The activation of RARβ by this compound has been shown to influence various signaling pathways, including those related to cell proliferation and apoptosis.

Key Findings:

- Selective Binding : this compound demonstrates a high affinity for RARβ with a dissociation constant (Kd) of 145 nM, while it shows significantly lower binding affinity for RARα (>3760 nM) and no binding to RARγ .

- Gene Expression Modulation : Treatment with this compound leads to increased expression of RARβ in pancreatic cancer cells, indicating a feedback mechanism that enhances retinoid signaling .

Effects on Cancer Cell Lines

This compound has been evaluated for its anticancer properties across various human cancer cell lines. Notably, it has shown selective inhibitory effects on head and neck squamous cell carcinoma (HNSCC) cells.

Inhibition Studies:

- IC50 Values : The compound exhibits IC50 values of 3.0 µM for 22B cells, 5.7 µM for 183A cells, and 8.0 µM for 22A cells . These results indicate its potential as an effective therapeutic agent against HNSCC.

- Impact on Cell Contractility : In pancreatic ductal adenocarcinoma (PDAC) cell lines, this compound treatment resulted in approximately a 50% reduction in maximum traction force generation, suggesting its role in modulating cellular mechanics through RARβ activation .

Comparative Analysis with Other Retinoids

Research has compared the efficacy of this compound with other retinoids such as all-trans retinoic acid (AtRA) and Am80 concerning their effects on breast cancer cell proliferation.

Case Studies

- Pancreatic Cancer : In studies involving Suit-2 cells (a PDAC line), treatment with this compound resulted in significant upregulation of RARβ expression and decreased cell contractility, highlighting its potential to restore retinoid signaling in aggressive cancer types .

- Head and Neck Cancer : The compound's selective inhibition of HNSCC cell growth suggests that targeting RARβ may be a viable strategy for treating this malignancy .

Eigenschaften

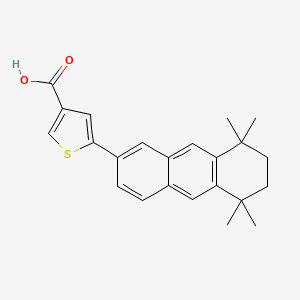

IUPAC Name |

5-(5,5,8,8-tetramethyl-6,7-dihydroanthracen-2-yl)thiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O2S/c1-22(2)7-8-23(3,4)19-11-16-9-15(6-5-14(16)10-18(19)22)20-12-17(13-26-20)21(24)25/h5-6,9-13H,7-8H2,1-4H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URUSABQSUCBGGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C2=C1C=C3C=CC(=CC3=C2)C4=CC(=CS4)C(=O)O)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.